Pseudoanguillosporin A
Overview
Description
Pseudoanguillosporin A is a chemical compound with the formula C17H26O3 and a molecular weight of 278.4 . It is isolated from Strobilurus sp., a type of fungus . This compound has antifungal properties and acts as a respiration inhibitor . It inhibits mitochondrial respiration in fungi by binding at the Q0-centre on cytochrome b and blocking the electron transfer between cytochrome b and cytochrome c1 .
Molecular Structure Analysis
This compound has a molecular formula of C17H26O3 . It contains 47 bonds in total, including 21 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aromatic hydroxyls, and 1 ether (aliphatic) .Physical and Chemical Properties Analysis
This compound is a light brown solid . It is soluble in DMSO and methanol . It should be stored at -20°C .Scientific Research Applications
Discovery and Isolation
Pseudoanguillosporin A, along with pseudoanguillosporin B, was identified as a new isochroman compound isolated from the endophytic fungus Pseudoanguillospora sp. These compounds were distinguished by their unique structures and configurations, determined through various spectroscopic methods. Their discovery expanded the knowledge of naturally occurring isochromans and their derivatives (Kock et al., 2009).
Antimicrobial Activity
Research has indicated that this compound demonstrates notable antimicrobial properties. In a study, it showed broad antimicrobial activities, suggesting its potential as a source for developing new antimicrobial agents. This broad-spectrum activity against various microbes highlights its significance in scientific research, especially in the context of increasing antibiotic resistance (Kock et al., 2009).
Application in Agrochemicals
The compound has also been investigated for its role in agriculture, particularly as an anti-phytopathogenic agent. In a study exploring the co-cultivation of marine Cosmospora sp. with the phytopathogen Magnaporthe oryzae, this compound was identified as exhibiting strong anti-phytopathogenic activity against various plant pathogens. This finding suggests its potential application in developing plant protection strategies and agrochemicals (Oppong-Danquah et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3R)-3-heptyl-5-methyl-3,4-dihydro-1H-isochromene-6,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-13-9-14-12(2)16(18)10-17(19)15(14)11-20-13/h10,13,18-19H,3-9,11H2,1-2H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHKGJIZUJUBDN-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CC2=C(C(=CC(=C2CO1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H]1CC2=C(C(=CC(=C2CO1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Pseudoanguillosporin A and how was it determined?
A1: this compound is an isochroman, a type of organic compound characterized by a benzene ring fused to a dihydrobenzopyran ring. Its planar structure was elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). [, , ]
Q2: What is the known biological activity of this compound?
A2: this compound has demonstrated broad-spectrum antimicrobial activity against various plant pathogens. Specifically, it exhibited activity against:
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